REACTION_CXSMILES
|
[CH:1]([N:4]([CH:16]([CH3:18])[CH3:17])[C:5](=[O:15])[CH2:6][CH:7]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)O)([CH3:3])[CH3:2].[CH:19]1[C:24]([OH:25])=[CH:23][CH:22]=[C:21]([CH3:26])[CH:20]=1.[OH-].[Na+]>C1(C)C=CC=CC=1>[OH:25][C:24]1[CH:23]=[CH:22][C:21]([CH3:26])=[CH:20][C:19]=1[CH:7]([C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1)[CH2:6][C:5]([N:4]([CH:16]([CH3:18])[CH3:17])[CH:1]([CH3:2])[CH3:3])=[O:15] |f:2.3|
|
Name
|
N,N-diisopropyl-3-phenyl-3-hydroxy-propionamide
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(CC(O)C1=CC=CC=C1)=O)C(C)C
|
Name
|
|
Quantity
|
0.48 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1O)C
|
Name
|
polyphosphoric acid
|
Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
ice water
|
Quantity
|
10 g
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After five hours under stirring at room temperature the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A three-necked round-bottom flask equipped with condenser, mechanical stirrer
|
Type
|
WAIT
|
Details
|
left
|
Type
|
STIRRING
|
Details
|
under stirring for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with toluene (2×30 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases are dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The resulting oil is purified by flash chromatography (hexane/ethyl acetate 7:3)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C=C1)C)C(CC(=O)N(C(C)C)C(C)C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.48 g | |
YIELD: CALCULATEDPERCENTYIELD | 34.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |